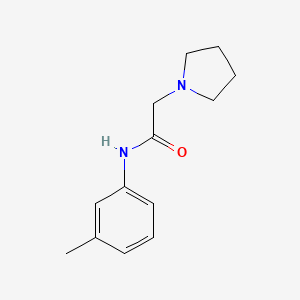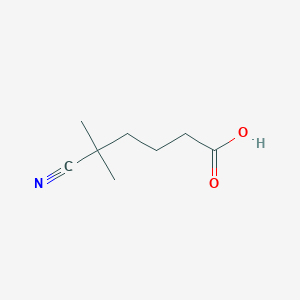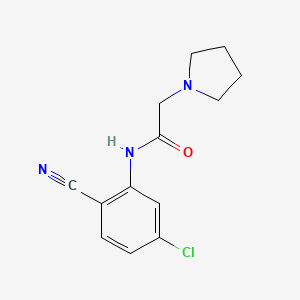
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide, commonly known as MPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAA belongs to the class of compounds known as pyrrolidinyl amides, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of MPAA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, as well as by inhibiting the activity of certain enzymes and receptors in the brain. This results in a reduction in the production and release of certain inflammatory mediators, as well as an increase in the activity of certain anti-inflammatory pathways.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production and release of certain inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. In addition, MPAA has been found to increase the activity of certain anti-inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. In addition, it has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to the use of MPAA in lab experiments. For example, it may exhibit different effects in different animal models, and its effects may be influenced by factors such as dose, route of administration, and duration of treatment.
Orientations Futures
There are several future directions for research on MPAA. One area of interest is the development of novel synthetic analogs of MPAA that exhibit enhanced biological activity and selectivity. Another area of interest is the investigation of the potential use of MPAA in the treatment of various neurological and psychiatric disorders, such as epilepsy, depression, and anxiety. Finally, further studies are needed to elucidate the exact mechanism of action of MPAA and to identify its molecular targets in the brain.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 3-methylbenzoyl chloride with pyrrolidine and acetic acid. The reaction is typically carried out under anhydrous conditions and requires the use of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
MPAA has been studied extensively for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, MPAA has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-5-4-6-12(9-11)14-13(16)10-15-7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOATOSSJCREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)


![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)

![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)


